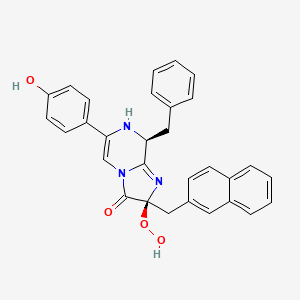
N-Coeleneterazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Coeleneterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many bioluminescent marine organisms, including jellyfish, sea pansies, and hydroids . This compound is widely used in bioluminescence research due to its ability to produce light in the presence of specific enzymes called luciferases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, starting from commercially available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyrazine to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . The reaction conditions typically require the use of polar aprotic solvents such as dimethylsulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems . The use of high-performance liquid chromatography is common to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form an excited intermediate that emits light.
Reduction: Can be reduced to form various derivatives with different luminescent properties.
Substitution: Various substituents can be introduced to the core structure to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen in the presence of luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxyluciferin: The primary product formed during the oxidation reaction.
Various Derivatives: Formed through reduction and substitution reactions, each with unique luminescent properties.
Applications De Recherche Scientifique
N-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to understand reaction mechanisms.
Biology: Widely used in bioluminescence imaging to study cellular processes and gene expression.
Medicine: Employed in diagnostic assays and as a reporter in drug discovery.
Industry: Used in the development of biosensors and environmental monitoring tools.
Mécanisme D'action
N-Coeleneterazine exerts its effects through a bioluminescent reaction. The compound reacts with oxygen in the presence of luciferase enzymes to form an excited intermediate, which then emits light as it returns to the ground state . The molecular targets include various luciferases found in marine organisms . The pathways involved are primarily oxidative, leading to the formation of oxyluciferin and the emission of light .
Comparaison Avec Des Composés Similaires
N-Coeleneterazine is unique compared to other luciferins due to its specific luminescent properties and the range of derivatives that can be synthesized . Similar compounds include:
Firefly Luciferin: Produces light in the presence of firefly luciferase and requires adenosine triphosphate and magnesium ions as cofactors.
Vargulin: Found in certain marine organisms and produces blue light.
Cypridina Luciferin: Another marine luciferin with distinct luminescent properties.
This compound stands out due to its versatility and the ability to produce various derivatives with tailored luminescent properties .
Propriétés
Formule moléculaire |
C30H25N3O4 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |
Clé InChI |
OMOBIXPIGAIKCC-YZNIXAGQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
SMILES canonique |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
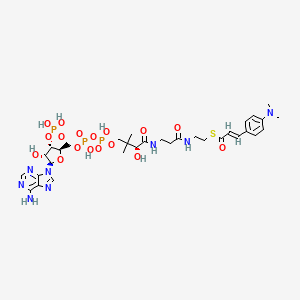
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)

![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
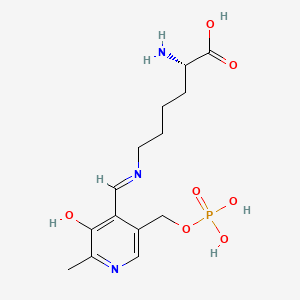
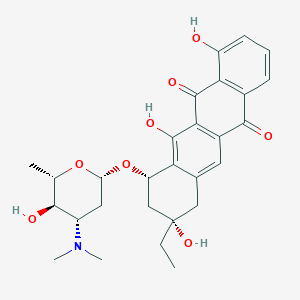
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
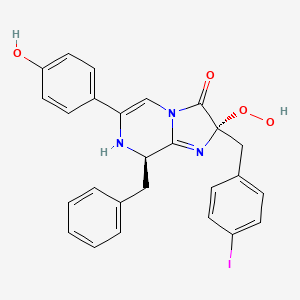
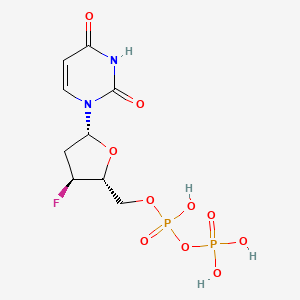
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)
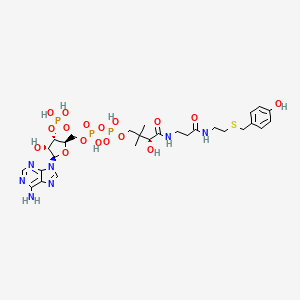
![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
